2-アミノ-5-ベンジル-6-メチル-1H-ピリミジン-4-オン

説明

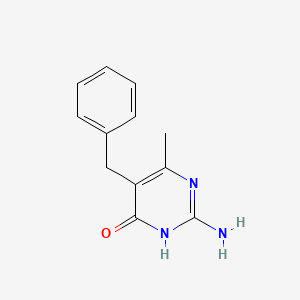

2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

二環式ピリミジン誘導体の合成

この化合物は、医薬品化学において重要な二環式ピリミジン誘導体の合成における前駆体として役立ちます。 このような前駆体から合成されたピリミド[4,5-d]ピリミジンおよびピリミド[5,4-d]ピリミジンは、幅広い生物活性を示しています .

腐食抑制

工業化学の分野では、この化合物は腐食抑制特性について研究されてきました。 特に、工業用洗浄や油井の酸性化などに見られる酸性環境における軟鋼の保護に効果的です .

生物活性

この化合物の誘導体は、その生物学的意義について研究されてきました。 それらは医療および製薬分野に応用されており、新しい治療薬の開発の可能性を示しています .

EGFR阻害

この化合物のいくつかの誘導体は、がん治療の標的である上皮成長因子受容体(EGFR)に対する選択的阻害剤として作用することが報告されています。 この応用は、抗がん剤の開発において重要です .

材料科学

材料科学では、この化合物の誘導体は表面の改質や保護コーティングの生成に使用できます。 この応用は、さまざまな産業用途における材料の耐久性と性能を向上させるために重要です .

合成有機化学

この化合物は、新しい合成経路と方法論を開発するために使用される合成有機化学においても価値があります。 これは、複雑な有機分子の生産に影響を与えます .

作用機序

Target of Action

It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body, which could potentially be the targets of this compound .

Mode of Action

It is known that pyrimidine derivatives often interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites .

Biochemical Pathways

It is known that pyrimidine derivatives often affect various biochemical pathways, such as those involved in dna synthesis and cell division .

Result of Action

It is known that pyrimidine derivatives often have various effects at the molecular and cellular level, such as inhibiting cell growth or inducing cell death .

生物活性

Overview

2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The chemical formula of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one is C₁₂H₁₃N₃O, with a molecular weight of 215.25 g/mol. The compound features a pyrimidine ring substituted with an amino group at position 2, a benzyl group at position 5, and a methyl group at position 6. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Research indicates that 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus subtilis | >10 | 12.5 µg/mL |

| Staphylococcus aureus | >10 | Not specified |

| Escherichia coli | >10 | Not specified |

These findings suggest that the compound may be effective against common pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. Specifically, it appears to interact with the Epidermal Growth Factor Receptor (EGFR), inhibiting downstream signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR .

Case Study : In one study, the compound was tested on various cancer cell lines, showing a dose-dependent reduction in cell viability. The IC50 values varied across different cell types, indicating selective cytotoxicity towards cancer cells while sparing normal cells .

The mechanism of action of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one involves binding to specific enzymes or receptors, which leads to modulation of their activity. For example:

- Enzyme Inhibition : The compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine metabolism. This inhibition can disrupt nucleotide synthesis in rapidly dividing cells, such as cancer cells .

- Receptor Interaction : By binding to the active site of EGFR, the compound prevents receptor activation, thereby blocking downstream signaling pathways critical for tumor growth and survival.

Safety and Toxicity

Preliminary toxicity studies indicate that 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one exhibits low toxicity at therapeutic doses. No significant hemolytic activity was observed at concentrations up to 1 µM in erythrocyte assays, suggesting a favorable safety profile for potential therapeutic applications .

特性

IUPAC Name |

2-amino-5-benzyl-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-8-10(11(16)15-12(13)14-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCGFYUFABMDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。